N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105206-73-2
VCID: VC8047668
InChI: InChI=1S/C22H19N3O3S/c1-28-18-10-6-5-9-16(18)11-23-19(26)12-25-14-24-20-17(13-29-21(20)22(25)27)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,23,26)
SMILES: COC1=CC=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.5

N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

CAS No.: 1105206-73-2

Cat. No.: VC8047668

Molecular Formula: C22H19N3O3S

Molecular Weight: 405.5

* For research use only. Not for human or veterinary use.

N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide - 1105206-73-2

Specification

CAS No. 1105206-73-2
Molecular Formula C22H19N3O3S
Molecular Weight 405.5
IUPAC Name N-[(2-methoxyphenyl)methyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Standard InChI InChI=1S/C22H19N3O3S/c1-28-18-10-6-5-9-16(18)11-23-19(26)12-25-14-24-20-17(13-29-21(20)22(25)27)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,23,26)
Standard InChI Key KYYLIVNCABCLRG-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Canonical SMILES COC1=CC=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4

Introduction

N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. This compound has a molecular weight of approximately 405.5 g/mol and includes a methoxybenzyl group attached to an acetamide moiety, enhancing its potential biological activity and applications in medicinal chemistry.

Biological Activities and Applications

Research indicates that compounds with similar structures exhibit significant biological activities, including potential applications in medicinal chemistry. Interaction studies involving this compound often focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry can elucidate binding kinetics and affinities.

Biological ActivityDescription
Potential TargetsVarious biological targets, though specific details are not available
Techniques for StudySurface plasmon resonance, isothermal titration calorimetry

Comparison with Similar Compounds

Several compounds share structural similarities with N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
N-(4-bromo-2,6-dichloro-3,5-dimethoxyphenyl)-4-chlorothieno[3,2-d]pyrimidine-7-carboxamideC21H16BrClN4O3SContains halogenated phenyl groups; protein kinase inhibition
N-(4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl}acetamideC23H22FN3O4SExhibits diverse biological activities; simpler structure
6-bromo-thieno[3,2-d]pyrimidin-4(3H)-oneC13H8BrN2OSKnown for antimicrobial properties; halogen substitution

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